![molecular formula C8H12ClIN4 B13780392 1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide CAS No. 92305-17-4](/img/structure/B13780392.png)
1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a guanidine moiety. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide typically involves the reaction of 2-chlorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The hydroiodide salt is then formed by reacting the guanidine derivative with hydroiodic acid. The reaction conditions usually involve controlled temperatures and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares some structural similarities but differs in its functional groups and applications.
N,N’-Disubstituted guanidines: These compounds have similar guanidine moieties but differ in their substituents and chemical properties.
Uniqueness
1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
92305-17-4 | |
Molekularformel |
C8H12ClIN4 |
Molekulargewicht |
326.56 g/mol |
IUPAC-Name |
1-amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide |
InChI |
InChI=1S/C8H11ClN4.HI/c9-7-4-2-1-3-6(7)5-12-8(10)13-11;/h1-4H,5,11H2,(H3,10,12,13);1H |
InChI-Schlüssel |
ASGQKQGFMHGDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN=C(N)NN)Cl.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.